molecular formula C19H23N3O5S B2677627 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide CAS No. 1170849-94-1

1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2677627
CAS No.: 1170849-94-1
M. Wt: 405.47
InChI Key: LLXFPRWEAJPKOH-UHFFFAOYSA-N
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Description

1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfamoyl group.

Future Directions

The future directions for the research and development of “1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors, while the piperidine ring is often prepared via hydrogenation of pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors for hydrogenation and specialized equipment for handling potentially hazardous reagents. The exact methods would depend on the specific requirements of the production process, including yield optimization and purity standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfamoyl group can produce primary amines .

Scientific Research Applications

1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific molecular pathways essential for bacterial survival, making it a promising candidate for antibacterial therapy .

Properties

IUPAC Name

1-[5-(2-phenylethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c20-18(23)15-9-12-22(13-10-15)19(24)16-6-7-17(27-16)28(25,26)21-11-8-14-4-2-1-3-5-14/h1-7,15,21H,8-13H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXFPRWEAJPKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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